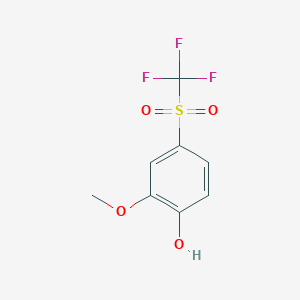
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol (2,3-DMPTFMS) is an important organic compound that has been widely studied in the scientific and research communities. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 220°C. Its molecular formula is C7H7F3O2S and its molecular weight is 192.19 g/mol. 2,3-DMPTFMS has been found to possess a wide range of useful properties, including strong acidity, solubility in organic solvents, and a high degree of stability in aqueous solutions. It is also known to be an effective inhibitor of a variety of enzymes, including proteases and phosphatases.
科学研究应用
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has been used in a variety of scientific research applications. It has been used as an inhibitor of a variety of enzymes, including proteases and phosphatases, as well as to study the effects of enzyme inhibition on cellular processes. In addition, it has been used to study the effects of enzyme inhibition on signal transduction pathways in cells. Furthermore, it has been used to study the effects of enzyme inhibition on the metabolism of drugs and other compounds.
作用机制
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and preventing it from binding to its substrate. It has been found to be a competitive inhibitor of enzymes, meaning that it competes with the enzyme's substrate for binding to the enzyme's active site. Furthermore, it has been found to be a slow, tight-binding inhibitor, meaning that it binds to the enzyme's active site for a prolonged period of time.
Biochemical and Physiological Effects
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in cell behavior. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, leading to changes in drug absorption and metabolism. Furthermore, it has been found to inhibit the activity of enzymes involved in the breakdown of proteins, leading to changes in protein levels in cells.
实验室实验的优点和局限性
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in experiments. However, it is a strong acid, so it must be handled with care. In addition, it is a slow, tight-binding inhibitor and can take a long time to reach its full effect.
未来方向
The potential future applications of 2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol are numerous. It could be used to study the effects of enzyme inhibition on a variety of cellular processes, such as signal transduction pathways and metabolism. In addition, it could be used to study the effects of enzyme inhibition on the development and progression of diseases. Furthermore, it could be used to study the effects of enzyme inhibition on the absorption, metabolism, and excretion of drugs and other compounds. Finally, it could be used to develop new inhibitors of enzymes with improved properties.
合成方法
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol can be synthesized from commercially available 2,3-dimethylphenol (2,3-DMP) and trifluoromethanesulfonyl chloride (CF3SO2Cl) in two steps. The first step involves the reaction of 2,3-DMP with CF3SO2Cl in a polar aprotic solvent, such as dimethylformamide (DMF), to form 2,3-dimethyl-4-(trifluoromethylsulfonyl)phenol (2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol). The second step involves the reaction of 2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol with a base, such as sodium hydroxide, to form the desired product.
属性
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-5-6(2)8(4-3-7(5)13)16(14,15)9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKIJBOMOWMKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


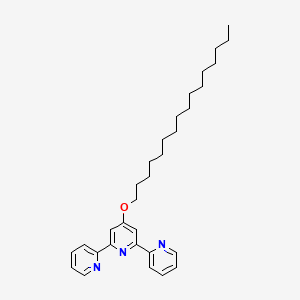
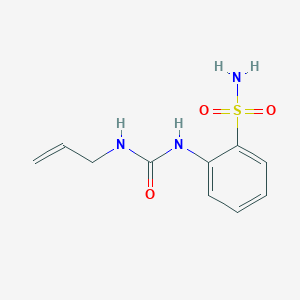
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)


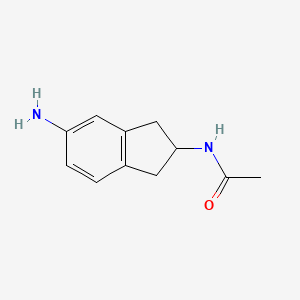
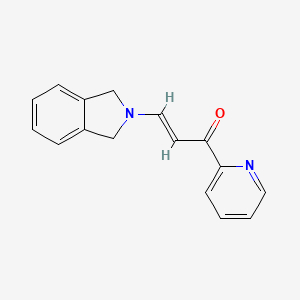
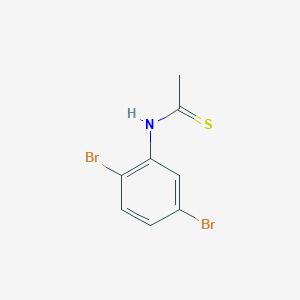
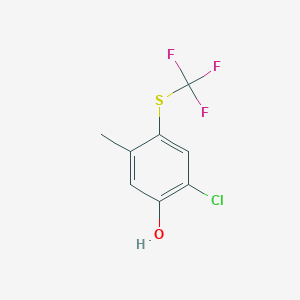
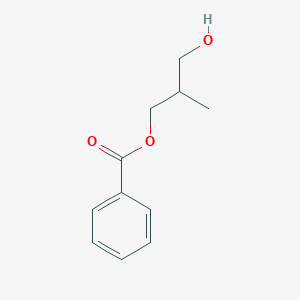
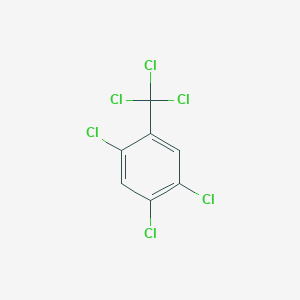
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)
